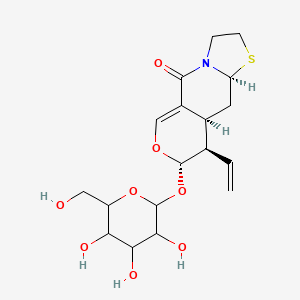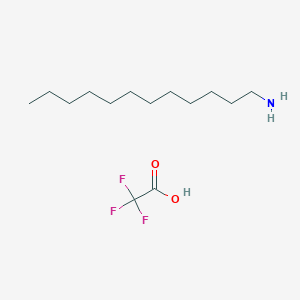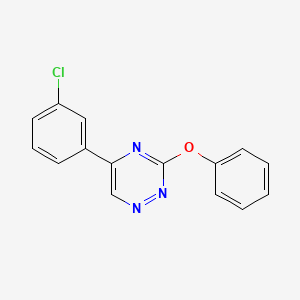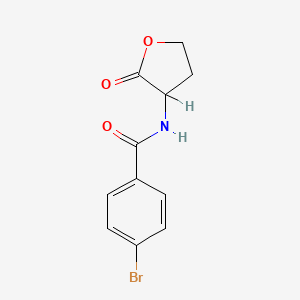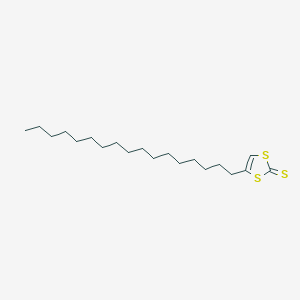
4-Heptadecyl-1,3-dithiole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Heptadecyl-1,3-dithiole-2-thione is a member of the dithiolethione class of compounds, which are known for their sulfur-containing heterocyclic structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecyl-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2,4,5-trithione with long-chain alkyl halides under reflux conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4-Heptadecyl-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted dithiolethiones.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
作用機序
The primary mechanism of action of 4-Heptadecyl-1,3-dithiole-2-thione involves the activation of the Nrf2 signaling pathway. This activation leads to the induction of phase II detoxifying enzymes, which play a crucial role in protecting cells from oxidative damage and carcinogens . The compound interacts with molecular targets such as Keap1, leading to the release and activation of Nrf2, which then translocates to the nucleus and promotes the expression of antioxidant response elements .
類似化合物との比較
Similar Compounds
4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (Oltipraz): Known for its chemopreventive properties.
5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT): Used as a saliva stimulant and has shown anticancer properties.
Uniqueness
4-Heptadecyl-1,3-dithiole-2-thione is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, making it more suitable for applications in lipid environments and potentially improving its bioavailability and efficacy in biological systems .
特性
CAS番号 |
79196-29-5 |
|---|---|
分子式 |
C20H36S3 |
分子量 |
372.7 g/mol |
IUPAC名 |
4-heptadecyl-1,3-dithiole-2-thione |
InChI |
InChI=1S/C20H36S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-22-20(21)23-19/h18H,2-17H2,1H3 |
InChIキー |
JLYAOFBZLYGGHN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=CSC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



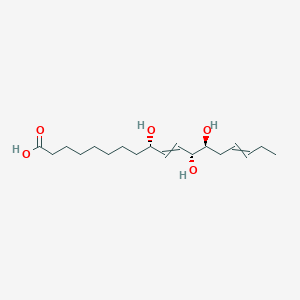
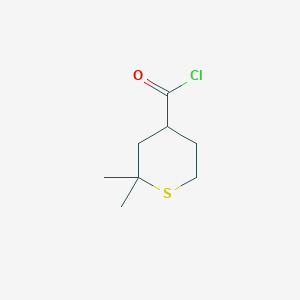
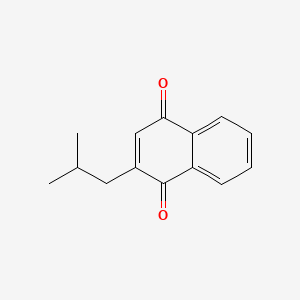
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)


